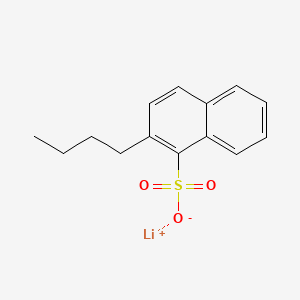
Lithium butylnaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium butylnaphthalenesulfonate: is a chemical compound that belongs to the class of lithium salts of naphthalenesulfonic acids. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a surfactant, dispersant, and wetting agent due to its excellent solubility and stability in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium butylnaphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by the introduction of a butyl group. The general synthetic route involves the following steps:
Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid to form naphthalenesulfonic acid.
Alkylation: The naphthalenesulfonic acid is then alkylated with butanol in the presence of a catalyst to introduce the butyl group.
Neutralization: The resulting butylnaphthalenesulfonic acid is neutralized with lithium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium butylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to naphthalene derivatives.
Substitution: It can undergo substitution reactions where the butyl group or the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield butylnaphthalenesulfonic acids, while substitution can produce a variety of functionalized naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of lithium butylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:
Surfactant Action: It reduces the surface tension of liquids, allowing for better mixing and dispersion of substances.
Dispersant Action: It stabilizes colloidal systems by preventing the aggregation of particles.
Wetting Agent: It enhances the wetting properties of liquids, improving their ability to spread over surfaces.
Vergleich Mit ähnlichen Verbindungen
Sodium butylnaphthalenesulfonate: Similar in structure but with sodium instead of lithium.
Potassium butylnaphthalenesulfonate: Similar in structure but with potassium instead of lithium.
Lithium naphthalenesulfonate: Similar but without the butyl group
Uniqueness: Lithium butylnaphthalenesulfonate is unique due to the presence of both the lithium ion and the butyl group, which confer specific properties such as enhanced solubility and stability in water. These properties make it particularly useful in applications requiring high-performance surfactants and dispersants .
Eigenschaften
Molekularformel |
C14H15LiO3S |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
lithium;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Li/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
HCXASCLMFSAQFD-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



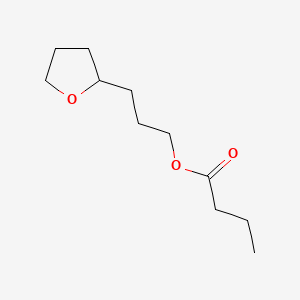


![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)


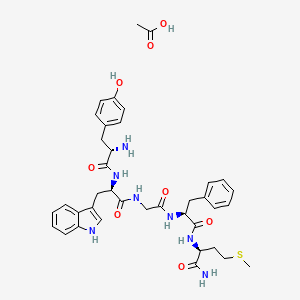
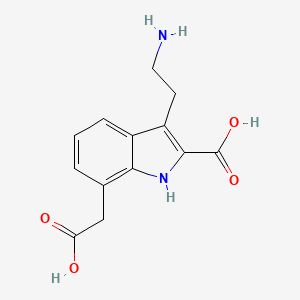
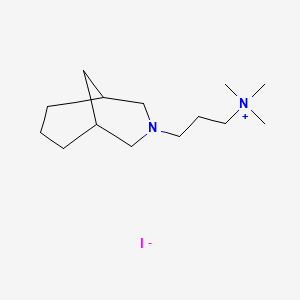



![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
